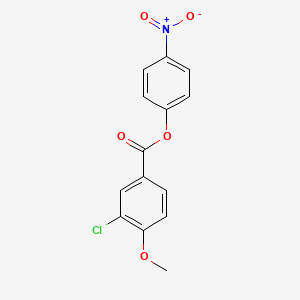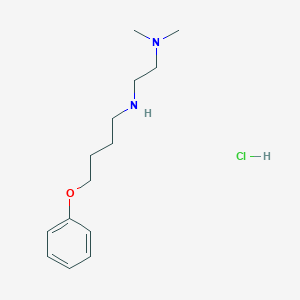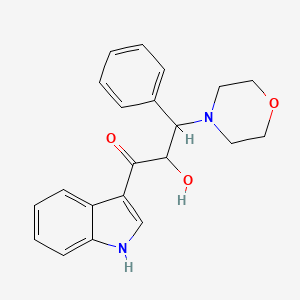
4-benzoylbenzyl N-(phenylacetyl)glycylglycinate
Overview
Description
4-benzoylbenzyl N-(phenylacetyl)glycylglycinate, also known as BBG-01, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-benzoylbenzyl N-(phenylacetyl)glycylglycinate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-benzoylbenzyl N-(phenylacetyl)glycylglycinate has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell proliferation. 4-benzoylbenzyl N-(phenylacetyl)glycylglycinate has also been shown to inhibit the activity of protein kinase C, which plays a role in cell signaling and apoptosis.
Biochemical and Physiological Effects
4-benzoylbenzyl N-(phenylacetyl)glycylglycinate has been shown to have various biochemical and physiological effects. In cancer cells, 4-benzoylbenzyl N-(phenylacetyl)glycylglycinate has been shown to induce apoptosis and inhibit cell proliferation. In neurons, 4-benzoylbenzyl N-(phenylacetyl)glycylglycinate has been shown to protect against oxidative stress and reduce inflammation. 4-benzoylbenzyl N-(phenylacetyl)glycylglycinate has also been shown to have antioxidant properties and protect against DNA damage.
Advantages and Limitations for Lab Experiments
One advantage of 4-benzoylbenzyl N-(phenylacetyl)glycylglycinate in lab experiments is its potential as a targeted drug delivery carrier due to its ability to cross the blood-brain barrier. Another advantage is its ability to inhibit the activity of various enzymes and signaling pathways, making it a useful tool for studying these processes. One limitation is that the mechanism of action of 4-benzoylbenzyl N-(phenylacetyl)glycylglycinate is not fully understood, which makes it difficult to interpret the results of experiments involving 4-benzoylbenzyl N-(phenylacetyl)glycylglycinate.
Future Directions
There are several future directions for research involving 4-benzoylbenzyl N-(phenylacetyl)glycylglycinate. One direction is to further investigate its potential as a targeted drug delivery carrier for the treatment of brain diseases. Another direction is to study its potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-benzoylbenzyl N-(phenylacetyl)glycylglycinate and its potential applications in various fields.
Scientific Research Applications
4-benzoylbenzyl N-(phenylacetyl)glycylglycinate has been studied for its potential applications in various fields, including cancer research, neuroprotection, and drug delivery. In cancer research, 4-benzoylbenzyl N-(phenylacetyl)glycylglycinate has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 4-benzoylbenzyl N-(phenylacetyl)glycylglycinate has been shown to protect neurons from oxidative stress and reduce inflammation. In drug delivery, 4-benzoylbenzyl N-(phenylacetyl)glycylglycinate has been used as a carrier for targeted drug delivery due to its ability to cross the blood-brain barrier.
properties
IUPAC Name |
(4-benzoylphenyl)methyl 2-[[2-[(2-phenylacetyl)amino]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c29-23(15-19-7-3-1-4-8-19)27-16-24(30)28-17-25(31)33-18-20-11-13-22(14-12-20)26(32)21-9-5-2-6-10-21/h1-14H,15-18H2,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYDFPPZNUSPJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)NCC(=O)OCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-7-[(3-fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B4163390.png)
![N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]-2-thiophenecarboxamide](/img/structure/B4163404.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4163410.png)
![N,N-dimethyl-N'-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1,2-ethanediamine hydrochloride](/img/structure/B4163417.png)
![N-{1-[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4163425.png)




![1-[3-(2-allylphenoxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4163462.png)
![3-[4-(3-nitrophenoxy)butyl]-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B4163471.png)
![N'-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4163483.png)
![1-[2-(3-bromophenoxy)ethyl]-1H-benzimidazole oxalate](/img/structure/B4163489.png)
![N'-[2-(2-methoxy-4-methylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4163493.png)